3-(3-Methylphenyl)-propanoic acid tert-butyl ester
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Overview
Description
3-(3-Methylphenyl)-propanoic acid tert-butyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant odors and are often used in fragrances and flavoring agents. This particular compound is characterized by the presence of a tert-butyl ester group attached to a 3-(3-methylphenyl)-propanoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-propanoic acid tert-butyl ester can be achieved through esterification reactions. One common method involves the reaction of 3-(3-Methylphenyl)-propanoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often involves the use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as additional reagents. This method provides good yields and is suitable for a variety of substrates .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-propanoic acid tert-butyl ester can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 3-(3-Methylphenyl)-propanoic acid and tert-butyl alcohol.
Reduction: 3-(3-Methylphenyl)-propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-(3-Methylphenyl)-propanoic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-propanoic acid tert-butyl ester involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to release the active carboxylic acid and alcohol. The released carboxylic acid can then interact with specific receptors or enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylphenyl)-propanoic acid methyl ester
- 3-(3-Methylphenyl)-propanoic acid ethyl ester
- 3-(3-Methylphenyl)-propanoic acid isopropyl ester
Uniqueness
3-(3-Methylphenyl)-propanoic acid tert-butyl ester is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and interactions with other molecules. This makes it distinct from other esters with smaller alkyl groups, potentially leading to different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-(3-methylphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-11-6-5-7-12(10-11)8-9-13(15)16-14(2,3)4/h5-7,10H,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXSISQFOURATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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